BenchChemオンラインストアへようこそ!

1-[2-(3-Methylpyridin-2-yl)-1,3-thiazol-5-yl]ethan-1-one

Lipophilicity Drug-likeness Membrane permeability

1-[2-(3-Methylpyridin-2-yl)-1,3-thiazol-5-yl]ethan-1-one (CAS 1248387-59-8) is a heterocyclic small molecule (C₁₁H₁₀N₂OS, MW 218.28 g/mol) featuring a 5-acetyl-1,3-thiazole core linked at the 2-position to a 3-methylpyridin-2-yl substituent. The compound belongs to the pyridine-thiazole hybrid scaffold class, a privileged chemotype in medicinal chemistry with demonstrated antiproliferative , antimicrobial , and kinase-inhibitory activities.

Molecular Formula C11H10N2OS
Molecular Weight 218.27
CAS No. 1248387-59-8
Cat. No. B2841574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(3-Methylpyridin-2-yl)-1,3-thiazol-5-yl]ethan-1-one
CAS1248387-59-8
Molecular FormulaC11H10N2OS
Molecular Weight218.27
Structural Identifiers
SMILESCC1=C(N=CC=C1)C2=NC=C(S2)C(=O)C
InChIInChI=1S/C11H10N2OS/c1-7-4-3-5-12-10(7)11-13-6-9(15-11)8(2)14/h3-6H,1-2H3
InChIKeyKCAFZSJYHYCVJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[2-(3-Methylpyridin-2-yl)-1,3-thiazol-5-yl]ethan-1-one (CAS 1248387-59-8): Structural and Procurement Baseline for a Pyridine-Thiazole Research Intermediate


1-[2-(3-Methylpyridin-2-yl)-1,3-thiazol-5-yl]ethan-1-one (CAS 1248387-59-8) is a heterocyclic small molecule (C₁₁H₁₀N₂OS, MW 218.28 g/mol) featuring a 5-acetyl-1,3-thiazole core linked at the 2-position to a 3-methylpyridin-2-yl substituent [1]. The compound belongs to the pyridine-thiazole hybrid scaffold class, a privileged chemotype in medicinal chemistry with demonstrated antiproliferative [2], antimicrobial [2], and kinase-inhibitory [3] activities. It serves primarily as a synthetic building block and reference intermediate, with commercial availability at 95%+ purity from multiple vendors including Bidepharm (BD01381183) and Chemenu (CM411803) [4].

Why 1-[2-(3-Methylpyridin-2-yl)-1,3-thiazol-5-yl]ethan-1-one Cannot Be Replaced by Other Pyridine-Thiazole Building Blocks


Pyridine-thiazole scaffolds are not functionally interchangeable, as even minor substitution changes profoundly affect lipophilicity, hydrogen-bonding capacity, and target engagement profiles . The 3-methyl substituent on the pyridine ring of the target compound introduces a steric and electronic perturbation absent in the des-methyl comparator 1-(2-(pyridin-2-yl)thiazol-5-yl)ethanone (CAS 383147-02-2): the methyl group increases computed XLogP3 (from ~1.5 for the des-methyl analog to 2.0 for the target compound [1]), alters π-stacking geometry at the pyridine-thiazole dihedral angle , and modifies metabolic liability at the pyridine 3-position [2]. These physicochemical shifts directly impact solubility, membrane permeability, and CYP450 susceptibility, making biological SAR and formulation data non-transferable between the two compounds .

Quantitative Differentiation Evidence for 1-[2-(3-Methylpyridin-2-yl)-1,3-thiazol-5-yl]ethan-1-one vs. Closest Analogs


Lipophilicity Differentiation: XLogP3 Comparison Between Target Compound and Des-Methyl Analog

The 3-methyl substitution on the pyridine ring differentiates the target compound from its closest commercially available analog, 1-(2-(pyridin-2-yl)thiazol-5-yl)ethanone (CAS 383147-02-2). The target compound exhibits a computed XLogP3 of 2.0 [1], compared to a computed XLogP3 of approximately 1.5 for the des-methyl analog [2]. This +0.5 log unit increase translates to approximately a 3.2-fold higher predicted octanol-water partition coefficient, directly impacting passive membrane permeability and formulation behavior [3].

Lipophilicity Drug-likeness Membrane permeability SAR

Class-Level Antiproliferative Potency: Pyridine-Thiazole Hybrids Demonstrate Sub-10 μM IC₅₀ in MCF-7 and HepG2 Carcinoma Lines

While direct IC₅₀ data for the target compound itself have not been published in peer-reviewed literature, structurally proximate pyridine-thiazole hybrids from the same scaffold class have been quantitatively characterized. Alqahtani and Bayazeed (2021) reported that pyridine-thiazole compounds 7 and 10 demonstrated IC₅₀ values of 5.36–8.76 μM against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, compared to the clinical standard 5-fluorouracil [1]. The target compound shares the identical pyridine-thiazole core connectivity and presents the same 5-acetyl substituent as a key synthetic diversification handle .

Anticancer Cytotoxicity Pyridine-thiazole MCF-7 HepG2

Synthetic Tractability: 5-Acetyl Group Enables Claisen-Schmidt and Hydrazone Derivatization Pathways

The 5-acetyl substituent on the thiazole ring provides a reactive carbonyl handle for C–C and C–N bond-forming reactions that is absent in thiazole analogs bearing carboxylic acid, unsubstituted, or halogen substituents at the 5-position. Specifically, the acetyl group enables Claisen-Schmidt condensations with aromatic aldehydes to generate α,β-unsaturated ketone derivatives and hydrazone formation with hydrazines or thiosemicarbazides [1]. In contrast, 4-carboxylic acid-substituted thiazole analogs (e.g., thiazole-4-carboxamide mGluR5 antagonist series, CAS varies) require amide coupling conditions that are less amenable to one-pot diversification [2]. The 3-methyl group on the pyridine ring further distinguishes the target from the des-methyl analog by providing ortho-steric directing effects during metal-catalyzed cross-coupling at the pyridine C-4 or C-6 positions [3].

Synthetic chemistry Building block Claisen-Schmidt condensation Hydrazone formation

Commercial Availability and Purity: Quantified Vendor Comparison for Procurement Decision-Making

The target compound is commercially available from multiple suppliers with documented purity specifications. Bidepharm supplies CAS 1248387-59-8 at 95% standard purity with batch-specific QC documentation (NMR, HPLC, GC) . Chemenu offers the compound at 95%+ purity with pricing of $774/100 mg and $1,711/500 mg [1]. For comparison, the des-methyl analog (CAS 383147-02-2) is listed at 98% purity from Leyan (Cat. 1840435) . The target compound's molecular weight (218.28 g/mol) and computed topological polar surface area (TPSA = 71.1 Ų) [2] place it within favorable parameters for fragment-based drug discovery (MW < 300 Da, TPSA < 90 Ų per the 'rule of three' for fragment libraries) [3], whereas larger pyridine-thiazole hybrids in the Alqahtani series (MW > 400 Da) exceed fragment-library suitability thresholds.

Procurement Purity Pricing Supply chain

Research and Industrial Application Scenarios for 1-[2-(3-Methylpyridin-2-yl)-1,3-thiazol-5-yl]ethan-1-one Informed by Quantitative Evidence


Fragment-Based Drug Discovery Library Assembly Targeting Kinase ATP-Binding Sites

With a molecular weight of 218.28 g/mol and TPSA of 71.1 Ų [1], this compound satisfies the 'Rule of Three' criteria for fragment libraries (MW < 300 Da, TPSA < 90 Ų). Its pyridine-thiazole core is a recognized kinase hinge-binding motif, and the 3-methyl substitution provides a lipophilic selectivity vector (XLogP3 = 2.0) [1] that can be exploited for hydrophobic pocket occupancy in ATP-binding sites [2]. Procurement from Bidepharm (95% purity with batch QC) ensures fragment-library-grade material suitable for initial SPR or DSF screening campaigns.

SAR Expansion of Pyridine-Thiazole Anticancer Leads via 5-Acetyl Diversification

The 5-acetyl group provides a reactive handle for Claisen-Schmidt condensations and hydrazone formations, enabling rapid generation of focused compound libraries [3]. The core scaffold has class-level validation with IC₅₀ values of 5.36–8.76 μM against MCF-7 and HepG2 carcinoma lines for closely related pyridine-thiazole hybrids [3]. The 3-methyl substituent differentiates this compound from the des-methyl analog, offering SAR exploration of steric and lipophilic effects at the pyridine ortho position that are not accessible with the simpler analog.

Reference Standard for Analytical Method Development and Metabolite Identification in Pyridine-Containing Drug Candidates

The compound's well-defined structure (InChI Key: KCAFZSJYHYCVJZ-UHFFFAOYSA-N) [1], commercial availability at documented purity [4], and the presence of the 3-methylpyridine substructure—a common motif in pharmaceutical agents—make it suitable as a reference standard for HPLC-MS method development. The computed XLogP3 of 2.0 [1] provides a mid-range lipophilicity calibration point for reversed-phase chromatography gradient optimization in pyridine-containing compound panels.

Agrochemical Lead Generation Scaffold for 3-Pyridyl Thiazole Pesticide Analogs

Patent literature identifies substituted 3-pyridyl thiazole compounds as pesticidal agents [5]. The target compound's 3-methylpyridin-2-yl-thiazole connectivity matches the core substitution pattern claimed in agrochemical patent families, positioning it as a versatile intermediate for synthesizing novel crop protection candidates. Its fragment-appropriate physicochemical profile (MW < 250 Da) [1] aligns with agrochemical lead-likeness parameters that prioritize lower molecular weight for foliar uptake and translocation.

Quote Request

Request a Quote for 1-[2-(3-Methylpyridin-2-yl)-1,3-thiazol-5-yl]ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.